Ethyl 6-hydroxy-4-methylhexanoate
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Overview
Description
Ethyl 6-hydroxy-4-methylhexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound, with its unique structure, finds applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-hydroxy-4-methylhexanoate can be synthesized through esterification reactions, where an alcohol reacts with a carboxylic acid. One common method involves the reaction of 6-hydroxy-4-methylhexanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid .
Industrial Production Methods: Industrial production of esters like this compound often employs continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 6-hydroxy-4-methylhexanoic acid.
Reduction: 6-hydroxy-4-methylhexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-hydroxy-4-methylhexanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-4-methylhexanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the food industry.
Ethyl propionate: Used in the manufacture of perfumes and as a flavoring agent.
Uniqueness: Ethyl 6-hydroxy-4-methylhexanoate stands out due to its specific structure, which imparts unique chemical and biological properties. Its hydroxyl group allows for additional hydrogen bonding, enhancing its solubility and reactivity compared to other esters .
Properties
Molecular Formula |
C9H18O3 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
ethyl 6-hydroxy-4-methylhexanoate |
InChI |
InChI=1S/C9H18O3/c1-3-12-9(11)5-4-8(2)6-7-10/h8,10H,3-7H2,1-2H3 |
InChI Key |
RXTHTZIPYPWQRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C)CCO |
Origin of Product |
United States |
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